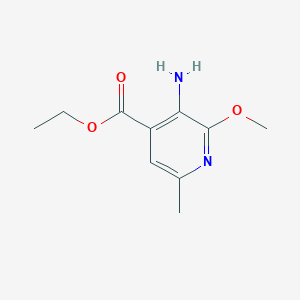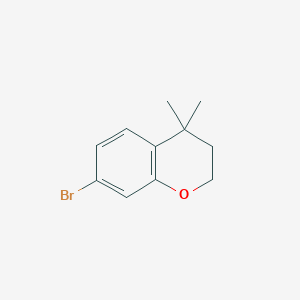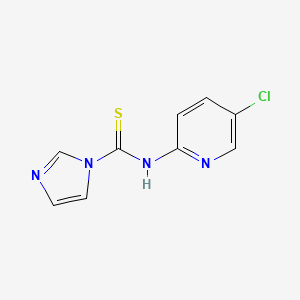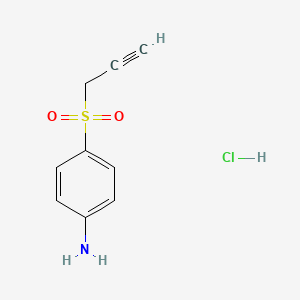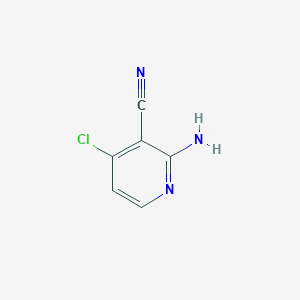
(1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is a chiral oxaziridine compound derived from camphor. It is known for its use as an oxidizing agent in organic synthesis, particularly in asymmetric oxidation reactions. The compound has a unique three-membered ring structure containing nitrogen, oxygen, and sulfur atoms, which contributes to its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine can be synthesized through the oxidation of camphorsulfonamide using an oxidizing agent such as m-chloroperbenzoic acid (mCPBA). The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity. The general reaction scheme is as follows:
Camphorsulfonamide+mCPBA→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine primarily undergoes oxidation reactions. It is used as an oxidizing agent to transfer an oxygen atom to various substrates, including sulfides, amines, and enolates.
Common Reagents and Conditions:
Oxidation of Sulfides: this compound oxidizes sulfides to sulfoxides under mild conditions.
Oxidation of Amines: It can oxidize secondary amines to nitrones.
Oxidation of Enolates: The compound is used for the asymmetric oxidation of enolates to produce α-hydroxy ketones.
Major Products Formed:
Sulfoxides: From the oxidation of sulfides.
Nitrones: From the oxidation of secondary amines.
α-Hydroxy Ketones: From the oxidation of enolates.
Scientific Research Applications
(1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric synthesis to produce chiral molecules with high enantiomeric purity.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs, particularly those requiring chiral intermediates.
Industry: this compound is used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine involves the transfer of an oxygen atom from the oxaziridine ring to the substrate. This process typically follows an S_N2 mechanism, where the nucleophile attacks the oxygen atom, leading to the formation of a hemiaminal intermediate. The intermediate then fragments to produce the oxidized product and a sulfinamide byproduct.
Comparison with Similar Compounds
Davis Oxaziridine: Another oxaziridine compound used for similar oxidation reactions.
N-Sulfonyloxaziridines: A class of oxaziridines with sulfonyl groups, used in various oxidation reactions.
Uniqueness: (1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is unique due to its chiral nature and high selectivity in asymmetric oxidation reactions. Its camphor-derived structure provides a rigid and well-defined chiral environment, making it highly effective for producing enantiomerically pure products.
Properties
Molecular Formula |
C10H15NO3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
(1S,8R)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide |
InChI |
InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9+,10?,11?/m1/s1 |
InChI Key |
GBBJBUGPGFNISJ-UCCLLEGBSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@]13CS(=O)(=O)N4C3(C2)O4)C |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


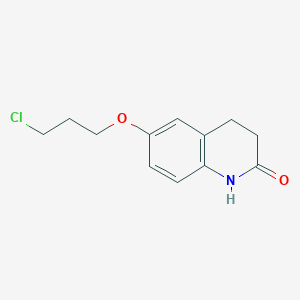
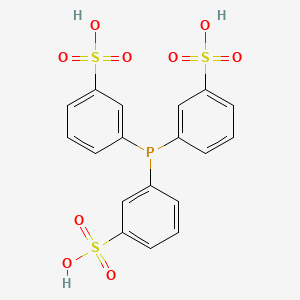
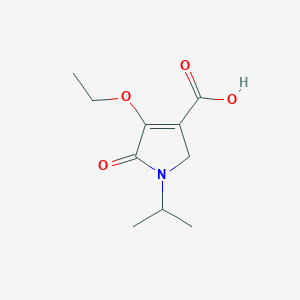
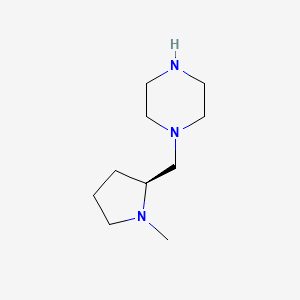
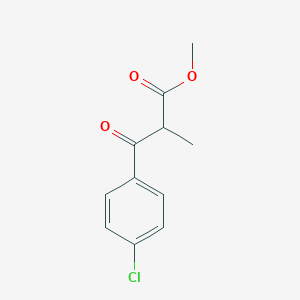
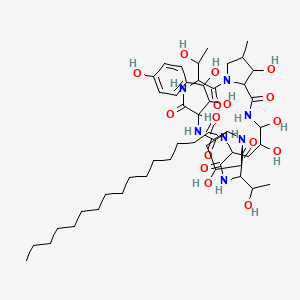
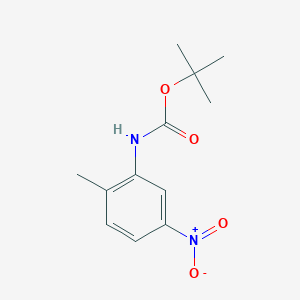
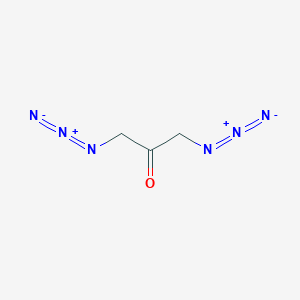
![[1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]methanol](/img/structure/B8695904.png)
